molecular formula C8H12N2O2 B8561745 Ethyl 3-(dimethylamino)-2-isocyanoacrylate

Ethyl 3-(dimethylamino)-2-isocyanoacrylate

Cat. No. B8561745
M. Wt: 168.19 g/mol
InChI Key: UISAVXQFGRNLNT-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

Ethyl 3-(dimethylamino)-2-isocyanoacrylate (WO 2007042545) (45 g, 0.27 mol) was added to cyclobutylamine (50 g, 0.70 mol) and heated to reflux for 2 hours. The solution was then cooled and concentrated. The residue was purified by column chromatography over silica gel (3:1 EtOAc:Heptane). The oily residue was triturated with TBME:heptane (1:1) and the resulting solid was collected and dried, giving 1-cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester (35 g, 67%, second crop not harvested). 1-Cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester (35 g, 0.21 mol) was dissolved in 6 N HCl (300 mL) and refluxed for 1 day. The solution was concentrated to dryness in vacuo. The solid was azeotroped with toluene, triturated with toluene and then dried under vacuum, giving the title compound 88% yield, 37.2 g, m/z 167 [M+H]+.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:12])[CH:3]=[C:4]([N+:10]#[C-:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:13]1(N)[CH2:16]C[CH2:14]1>>[CH2:8]([O:7][C:5]([C:4]1[N:10]=[CH:11][N:2]([CH:12]2[CH2:16][CH2:13][CH2:14]2)[CH:3]=1)=[O:6])[CH3:9]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
CN(C=C(C(=O)OCC)[N+]#[C-])C
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel (3:1 EtOAc:Heptane)
CUSTOM
Type
CUSTOM
Details
The oily residue was triturated with TBME:heptane (1:1)
CUSTOM
Type
CUSTOM
Details
the resulting solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CN(C1)C1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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